molecular formula C6H11BrO B3035061 2-Bromo-4-methyl-3-pentanone CAS No. 29583-93-5

2-Bromo-4-methyl-3-pentanone

Cat. No.: B3035061
CAS No.: 29583-93-5
M. Wt: 179.05 g/mol
InChI Key: MLYRFDXHQSQCKA-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-3-pentanone is an organic compound with the molecular formula C6H11BrO It is a brominated ketone, characterized by the presence of a bromine atom and a carbonyl group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methyl-3-pentanone can be synthesized through several methods. One common approach involves the bromination of 4-methyl-3-pentanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the carbon adjacent to the carbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine and appropriate catalysts under controlled temperature and pressure conditions can optimize yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or ethanol.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Substitution: Formation of 4-methyl-3-pentanone derivatives with different functional groups.

    Reduction: Formation of 2-bromo-4-methyl-3-pentanol.

    Oxidation: Formation of 2-bromo-4-methylpentanoic acid.

Scientific Research Applications

2-Bromo-4-methyl-3-pentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    2-Bromo-3-pentanone: Similar structure but lacks the methyl group on the fourth carbon.

    4-Methyl-3-pentanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-4-methyl-2-pentanol: A brominated alcohol with different reactivity due to the presence of a hydroxyl group.

Uniqueness: 2-Bromo-4-methyl-3-pentanone is unique due to the combination of a bromine atom and a carbonyl group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-bromo-4-methylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-4(2)6(8)5(3)7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYRFDXHQSQCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29583-93-5
Record name 2-Bromo-4-methyl-3-pentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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